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dUTP sodium salt -

dUTP sodium salt

Catalog Number: EVT-13939881
CAS Number:
Molecular Formula: C9H13N2Na2O14P3
Molecular Weight: 512.11 g/mol
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Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of dUTP sodium salt can be achieved through several methods, with one notable approach being a "one-pot, three-step" process. This method involves:

  1. Monophosphorylation: The corresponding nucleoside is first phosphorylated to form the monophosphate.
  2. Formation of Cyclic Intermediate: This intermediate is then reacted with tributylammonium pyrophosphate.
  3. Hydrolysis: Finally, hydrolysis of the cyclic intermediate yields the desired triphosphate product.

This method has demonstrated good yields (approximately 65% to 70%) and is applicable to both purine and pyrimidine deoxynucleotides .

Molecular Structure Analysis

Structure and Data
The molecular formula of dUTP sodium salt is C9H15N2O14P3C_9H_{15}N_2O_{14}P_3, with a molecular weight of approximately 468.14 g/mol. The structure features a deoxyribose sugar linked to a uracil base and three phosphate groups. The sodium ions are associated with the triphosphate moiety, enhancing solubility in water .

Structural Representation

  • Chemical Structure:
    • The uracil base has carbonyl groups at positions 2 and 4.
    • The ribose sugar is in its beta-D-configuration.
    • The triphosphate chain is attached at the 5' position of the ribose.
Chemical Reactions Analysis

Reactions and Technical Details
dUTP sodium salt participates in several biochemical reactions primarily involving DNA synthesis. One significant reaction is its incorporation into DNA strands during PCR. In this process, dUTP can substitute for deoxythymidine triphosphate (dTTP), leading to the formation of uracil-containing DNA products. This substitution allows for the subsequent use of uracil-DNA glycosylase to remove any contaminating DNA from previous amplification cycles, thus preventing false positives .

Mechanism of Action

Process and Data
The mechanism of action of dUTP sodium salt revolves around its role as a substrate for DNA polymerases during DNA synthesis. When incorporated into a growing DNA strand, it pairs with adenine during replication. The presence of uracil instead of thymine in the DNA strand allows for specific enzymatic recognition by uracil-DNA glycosylase, which excises uracil residues from the DNA, thus facilitating error correction during DNA replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution.
  • pH: Typically ranges from 8.1 to 8.5.
  • Storage Conditions: Recommended storage at -20°C to maintain stability for up to 24 months .

Chemical Properties

  • Solubility: Highly soluble in water due to its ionic nature.
  • Purity Level: High purity (>99%) is essential for reliable results in molecular biology applications .
  • Spectroscopic Properties: Absorbance maximum at 262 nm.
Applications

dUTP sodium salt has several critical applications in scientific research and diagnostics:

  • Polymerase Chain Reaction (PCR): Used as a substrate in place of dTTP to create uracil-containing PCR products, facilitating contamination control.
  • Reverse Transcription PCR (RT-PCR): Employed in synthesizing complementary DNA from RNA templates.
  • DNA Sequencing: Utilized in sequencing reactions where incorporation of modified nucleotides may be necessary.
  • Labeling Techniques: Acts as a labeling agent for various molecular biology applications due to its ability to incorporate into nucleic acids .
Synthesis Methodologies of dUTP Sodium Salt

Chemical Synthesis via One-Pot, Three-Step Phosphorylation

The chemical synthesis of dUTP sodium salt employs a streamlined one-pot, three-step phosphorylation strategy, enabling gram-scale production with yields of 65–70% [6]. This process begins with nucleoside monophosphorylation, where 2′-deoxyuridine reacts with phosphorylating agents to form deoxyuridine monophosphate (dUMP). Subsequent steps involve coupling with tributylammonium pyrophosphate to generate a cyclic intermediate, which undergoes controlled hydrolysis to yield dUTP [6]. The final product is precipitated as a sodium salt, ensuring compatibility with molecular biology applications requiring low cation interference.

A critical advantage of this method is its applicability to both purine and pyrimidine nucleotides (e.g., dATP, dGTP, dCTP, dTTP), demonstrating versatility [6]. However, chemical synthesis faces challenges, including the use of toxic solvents like dimethylformamide (DMF) and pyridine, which are EPA-listed toxins requiring stringent purification [3]. Residual contaminants—such as deoxynucleoside tetraphosphates or ionic species (e.g., acetate)—can act as potent PCR inhibitors, necessitating HPLC purification to achieve >99% purity [1] [6].

Table 1: Performance Metrics of Chemical dUTP Synthesis

ParameterdUTPdATP/dGTPdCTP/TTP
Average Yield68%65–70%70%
Key ImpuritiesdUDP, PPⁱdADP, PPⁱdCDP, PPⁱ
PurificationHPLCHPLCHPLC

Enzymatic Production Using Highly Specific Catalytic Systems

Enzymatic synthesis offers an eco-friendly alternative to chemical methods, leveraging substrate-specific kinases to eliminate toxic byproducts and enhance purity [1] [3]. This process involves two phosphorylation stages:

  • Monophosphate to Diphosphate: dUMP is converted to deoxyuridine diphosphate (dUDP) by thymidylate kinase, which exhibits specificity for pyrimidine substrates [3].
  • Diphosphate to Triphosphate: dUDP undergoes phosphorylation via pyruvate kinase (PK), using phosphoenolpyruvate (PEP) as a phosphate donor. The reaction follows a Bi–Bi random rapid equilibrium mechanism, where Mg²⁺ forms complexes with substrates (Mg-dUDP) and products (Mg-dUTP) [3].

Kinetic studies reveal that Mg²⁺ concentration critically influences reaction efficiency. Optimal Mg²⁺ levels (5–30 mM) maximize dUTP yields by stabilizing nucleotide complexes, while excess Mg²⁺ causes inhibitory effects by disrupting enzyme-substrate binding [3]. Unlike chemical synthesis, enzymatic methods inherently exclude PCR inhibitors like tetraphosphates or deaminated nucleotides, achieving >99% purity without HPLC [1] [3]. Additionally, enzymatic dUTP is supplied as a sodium salt solution (pH 7.5–8.3), though lithium salts offer superior freeze-thaw stability due to reduced pH shifts [1] [2].

Table 2: Enzymatic vs. Chemical dUTP Synthesis

AspectEnzymatic SynthesisChemical Synthesis
CatalystPyruvate kinase/thymidylate kinaseTributylammonium pyrophosphate
ByproductsPyruvate (non-inhibitory)DCC, ionic contaminants
Purity ControlHPLC not requiredMandatory HPLC purification
Salt FormSodium or lithium saltsSodium salt
EnvironmentalSolvent-free, non-toxicToxic solvents (DMF/pyridine)

Optimization of Protection-Free Synthetic Strategies for Modified dUTP Analogs

Modified dUTP analogs—such as Biotin-11-dUTP—require specialized protection-free strategies to incorporate functional groups without compromising nucleotide integrity [7]. These analogs are synthesized by tethering tags (e.g., biotin) to the uracil base via carbon linkers, with linker length directly influencing biomolecular interactions. For instance, biotin-11-dUTP features an 11-carbon spacer that optimizes streptavidin binding affinity while permitting efficient incorporation by DNA polymerases [7].

The synthesis involves:

  • Direct Coupling: Biotin is conjugated to propargylamine-modified dUTP using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • Spacer Optimization: Linkers of varying lengths (C₅–C₂₀) are tested to balance incorporation efficiency and binding capacity. An 11-carbon spacer maximizes polymerase acceptance and minimizes steric hindrance during avidin binding [7].

These analogs enable critical applications:

  • Contamination Control: dUTP incorporation permits uracil-DNA glycosylase (UDG) treatment to degrade carryover DNA in PCR [1] [4].
  • Detection: Biotin-11-dUTP facilitates non-radioactive DNA labeling in microarrays and FISH [7].

Table 3: Modified dUTP Analogs and Applications

AnalogLinker LengthKey ApplicationPolymerase Compatibility
Biotin-11-dUTP11-carbonDNA labeling, pull-down assaysTaq, Klenow fragment
Aminoallyl-dUTPVariableFluorescent dye conjugationReverse transcriptases
5-Amino-11-dUTP11-carbonMicroarray hybridizationTaq polymerase

Compound Glossary

Properties

Product Name

dUTP sodium salt

IUPAC Name

disodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C9H13N2Na2O14P3

Molecular Weight

512.11 g/mol

InChI

InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1

InChI Key

MYSPQSAAHPZTGA-CDNBRZBRSA-L

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

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